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molecular formula C7H9BrN2 B1603115 2-(Aminomethyl)-4-bromoaniline CAS No. 771583-12-1

2-(Aminomethyl)-4-bromoaniline

Cat. No. B1603115
M. Wt: 201.06 g/mol
InChI Key: JXPHLUCMHXXHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633208B2

Procedure details

A solution of borane in THF (1 M, 400 ml) was added at 0° C. to a suspension of 5-bromo-anthranilonitrile (60 g, 0.304 mol, prepared as described in S. M. Mackenzie et al, J. Chem. Soc. C, 1970, 17, 2298-2308) in THF (450 L), under N2. The mixture was stirred for 72 hours at r.t. After cooling at 0° C. absolute EtOH was added, then HCl was bubbled through the solution. The mixture was concentrated and the residue was suspended in isopropyl ether. The obtained solid was dried to give the di-hydrochloride of the title product (76.6 g, 91.4% yield). C7H9BrN2. 2HCl, MW 273.9; 1H-NMR (200 MHz, d6-DMSO) ppm: 4.13 (s, 2H); 5.82 (s, 4H), 7.24 (d, 1H), 7.55 (dd, 1H), 7.73 (s, 1H), 8.57 (s, 2H). Since the free base is used in the cyclization step, the hydrochloride was suspended in aqueous ammonia, stirred for some minutes after that the free base precipitates. The solid is filtered and dried (yield is quantitative).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
450 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91.4%

Identifiers

REACTION_CXSMILES
B.[Br:2][C:3]1[CH:10]=[C:7]([C:8]#[N:9])[C:6]([NH2:11])=[CH:5][CH:4]=1.CCO>C1COCC1>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([NH2:11])=[C:7]([CH:10]=1)[CH2:8][NH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
60 g
Type
reactant
Smiles
BrC1=CC=C(C(C#N)=C1)N
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
450 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 72 hours at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
HCl was bubbled through the solution
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The obtained solid was dried

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=CC(=C(CN)C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 76.6 g
YIELD: PERCENTYIELD 91.4%
YIELD: CALCULATEDPERCENTYIELD 125.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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